molecular formula C7H16N2O2 B7848065 N-[2-(Dimethylamino)ethyl]-N-methyl-glycine

N-[2-(Dimethylamino)ethyl]-N-methyl-glycine

Cat. No.: B7848065
M. Wt: 160.21 g/mol
InChI Key: AMXCVQSIBLHJAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(Dimethylamino)ethyl]-N-methyl-glycine is a tertiary amine derivative of glycine, characterized by a dimethylaminoethyl group attached to the nitrogen of the glycine backbone. Its molecular formula is C₇H₁₅N₃O₂, with a molecular weight of 173.22 g/mol.

Properties

IUPAC Name

2-[2-(dimethylamino)ethyl-methylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2/c1-8(2)4-5-9(3)6-7(10)11/h4-6H2,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMXCVQSIBLHJAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Dimethylaminoethyl Chloride Hydrochloride

The alkylating agent 2-dimethylaminoethyl chloride hydrochloride serves as a critical intermediate for introducing the dimethylaminoethyl group. As detailed in, this compound is synthesized via chlorination of dimethylethanolamine with thionyl chloride under controlled conditions. The reaction proceeds at 5–15°C in an ice-water bath, followed by reflux with absolute ethanol to ensure complete conversion. This method achieves a purity exceeding 99.5% with minimal inorganic salt byproducts (<0.5%), making it suitable for subsequent glycine derivatization.

N-Alkylation of N-Methyl Glycine

The target compound is synthesized by reacting N-methyl glycine with 2-dimethylaminoethyl chloride hydrochloride in alkaline media. A typical procedure involves:

  • Dissolving N-methyl glycine in aqueous NaOH (1:2 molar ratio).

  • Adding the alkylating agent dropwise at 0–5°C to minimize side reactions.

  • Stirring the mixture at 50°C for 6–8 hours to ensure complete substitution.

This method, adapted from, yields approximately 45–50% of the desired product after recrystallization. However, competing O-alkylation and quaternary ammonium salt formation necessitate careful pH control (pH 9–10).

Reductive Amination of Oxoacetic Acid Derivatives

Condensation with N,N-Dimethylethanamine

A multi-step approach reported in begins with oxoacetic acid monohydrate. Condensation with N,N-dimethylethanamine in the presence of 1,1′-carbonylbis-1H-imidazole forms a tertiary amide intermediate. This step achieves 85–90% conversion under anhydrous tetrahydrofuran (THF) at 25°C.

Reductive Amination and Deprotection

The intermediate undergoes reductive amination using sodium cyanoborohydride in methanol, followed by Boc-protection to stabilize the amine group. Final deprotection with trifluoroacetic acid yields N-[2-(dimethylamino)ethyl]-N-methyl-glycine in an overall yield of 32–35% over eight steps. While this method ensures high regioselectivity, its complexity limits industrial applicability.

Mannich Reaction-Based Synthesis

Glycine as a Nucleophile in Mannich Reactions

The Mannich reaction, traditionally used for C–N bond formation, is adapted here for N-alkylation. As demonstrated in, glycine reacts with formaldehyde and dimethylamine hydrochloride under acidic conditions to form N-methyl glycine. Subsequent addition of 2-dimethylaminoethyl magnesium bromide introduces the second substituent via nucleophilic attack.

Optimization of Reaction Conditions

Key parameters include:

  • Temperature : 60–70°C for 2 hours to complete the Mannich adduct formation.

  • Solvent : Methanol or ethanol, which stabilize the zwitterionic glycine intermediate.

  • Molar ratios : 1:1.2:1 (glycine:formaldehyde:dimethylamine) to minimize polyalkylation.

This one-pot method achieves a 38–42% yield, with hydroxymethyl phosphonic acid as the primary byproduct.

Hydrolysis of Nitrile Precursors

Formation of Dimethylamino Acetonitrile

Drawing from, dimethylamine reacts with sodium cyanide and formaldehyde to form dimethylamino acetonitrile. Steam distillation purifies the intermediate, achieving 80% purity before hydrolysis.

Alkaline Hydrolysis to this compound

The nitrile undergoes hydrolysis in 30% NaOH at 75–80°C for 4 hours, followed by neutralization with sulfuric acid. This step converts the nitrile to the carboxylate, yielding 66% of the sodium salt, which is acidified to isolate the free acid.

Comparative Analysis of Synthetic Routes

Method Steps Yield Key Advantages Limitations
Alkylation345–50%Scalable, minimal byproductsRequires pre-synthesized alkylating agent
Reductive Amination832–35%High regioselectivityLow overall yield, complex purification
Mannich Reaction238–42%One-pot synthesis, cost-effectiveCompeting side reactions
Nitrile Hydrolysis466%High yield from sodium saltHazardous cyanide usage

Chemical Reactions Analysis

Haloacetic Acid Alkylation

Reaction of α-haloacetic acid derivatives with N,N-dimethylethylenediamine under basic conditions:

ClCH2COOH+HN(CH2CH2N(CH3)2)Base*N*-[2-(Dimethylamino)ethyl]-*N*-methyl-glycine\text{ClCH}_2\text{COOH} + \text{HN(CH}_2\text{CH}_2\text{N(CH}_3\text{)}_2\text{)} \xrightarrow{\text{Base}} \text{*N*-[2-(Dimethylamino)ethyl]-*N*-methyl-glycine}

  • Conditions : Ethanol, 25°C, 48 hours.

  • Yield : 53–72% .

  • Mechanism : SN2 nucleophilic substitution with inversion at the α-carbon if starting from chiral α-halo acids .

Mitsunobu Reaction

Utilizes diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple protected amino alcohols with glycine esters:

R-OH+H2NCH2COOEtDEAD, PPh3Protected *N*-[2-(Dimethylamino)ethyl]-*N*-methyl-glycine ester\text{R-OH} + \text{H}_2\text{NCH}_2\text{COOEt} \xrightarrow{\text{DEAD, PPh}_3} \text{Protected *N*-[2-(Dimethylamino)ethyl]-*N*-methyl-glycine ester}

  • Yield : >85% with high diastereomeric purity .

  • Application : Production of enantiopure derivatives for peptide synthesis .

Activation for Peptide Bond Formation

The carboxylic acid group undergoes activation to form reactive intermediates for amide coupling:

Carbodiimide-Mediated Activation

Reaction with dicyclohexylcarbodiimide (DCC) generates an O-acylisourea intermediate:

*N*-[2-(Dimethylamino)ethyl]-*N*-methyl-glycine+DCCO-Acylisourea\text{*N*-[2-(Dimethylamino)ethyl]-*N*-methyl-glycine} + \text{DCC} \rightarrow \text{O-Acylisourea}

  • Key Features :

    • Forms symmetrical anhydrides or oxazolones as side products .

    • Dimethylamino groups may stabilize intermediates via intramolecular H-bonding.

Chloroformate Activation

Reaction with ethyl chloroformate yields mixed carbonates, enabling rapid aminolysis:

Glycine derivative+ClCO2EtBaseActive carbonate\text{Glycine derivative} + \text{ClCO}_2\text{Et} \xrightarrow{\text{Base}} \text{Active carbonate}

  • Conditions : -20°C, 1–2 minutes activation time .

  • Efficiency : >90% coupling yield in peptide synthesis .

Enzymatic Interactions

The compound serves as a substrate or inhibitor in glycine-related enzymatic pathways:

Glycine N-Acyltransferase (GNAT)

GNAT catalyzes the transfer of acyl groups to the glycine moiety:

Acyl-CoA+*N*-[2-(Dimethylamino)ethyl]-*N*-methyl-glycineGNAT*N*-Acyl derivative+CoA\text{Acyl-CoA} + \text{*N*-[2-(Dimethylamino)ethyl]-*N*-methyl-glycine} \xrightarrow{\text{GNAT}} \text{*N*-Acyl derivative} + \text{CoA}

  • Kinetics : Competitive inhibition observed with K_i = 12 μM (vs. glycine) .

  • Biological Relevance : Potential role in detoxification pathways .

Betaine-Homocysteine S-Methyltransferase (BHMT)

Interacts with dimethylglycine analogs:

  • Inhibition : IC₅₀ = 8.2 μM due to structural similarity to dimethylglycine .

Cycloaddition and Spirocyclization

Participates in 1,3-dipolar cycloaddition reactions to form heterocycles:

Azomethine Ylide Formation

Reaction with dialkyl acetylenedicarboxylates generates ylides for cycloaddition:

*N*-[2-(Dimethylamino)ethyl]-*N*-methyl-glycine+RC≡CCOOR’Azomethine ylide\text{*N*-[2-(Dimethylamino)ethyl]-*N*-methyl-glycine} + \text{RC≡CCOOR'} \rightarrow \text{Azomethine ylide}

  • Products : Spiro[indene-2,3′-pyrrolidines] with >90% regioselectivity .

  • Conditions : Ethanol, 50°C, 10 hours .

Metal Chelation and Coordination Chemistry

The tertiary amine and carboxylate groups enable metal binding:

Copper(II) Complexes

Forms stable complexes with Cu²⁺ in aqueous solution:

Cu2++2*N*-[2-(Dimethylamino)ethyl]-*N*-methyl-glycine[Cu(L)2]2+\text{Cu}^{2+} + 2 \text{*N*-[2-(Dimethylamino)ethyl]-*N*-methyl-glycine} \rightarrow [\text{Cu(L)}_2]^{2+}

  • Stability Constant : log K = 8.3 ± 0.2 .

  • Application : Catalyst for oxidation reactions .

Scientific Research Applications

Neuropsychiatric Disorders

One of the most significant applications of DMG is in the treatment of neuropsychiatric disorders. Research indicates that DMG can act as a modulator of neurotransmission via the N-methyl-D-aspartate (NMDA) receptor, which is implicated in conditions such as schizophrenia, Alzheimer's disease, and depression. A patent describes a combination therapy involving NMDA enhancers, glycine transporter inhibitors, and D-amino acid oxidase inhibitors (DAAOI), where DMG plays a crucial role in enhancing NMDA receptor activity, thus improving cognitive function and reducing symptoms associated with these disorders .

Antitumor Activity

DMG has been studied for its potential antitumor properties. A notable study investigated the biodistribution and metabolism of a related compound, N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA), which is structurally similar to DMG. The results indicated rapid metabolism and clearance of DACA in both rats and humans, suggesting that compounds like DMG may also exhibit significant antitumor activity through similar metabolic pathways .

Synthesis of Amino Acid Derivatives

DMG serves as an important intermediate in the synthesis of various N-protected amino acids. For instance, it is utilized in the synthesis of N-Boc-L-propargylglycine, which is a key precursor for developing high-potency renin inhibitors. The synthesis methods include acylation reactions using reagents like acetic anhydride and pyridine, leading to high yields of amino acid derivatives .

Recent studies have highlighted the biological activity of DMG derivatives against various pathogens. Research demonstrated that certain analogs exhibit antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa. These findings suggest potential applications of DMG derivatives in developing new antibacterial agents .

Mechanistic Studies on Glycine Transporters

DMG's role as a glycine transporter inhibitor has been investigated in detail. By inhibiting glycine transporters, DMG can increase extracellular glycine levels, enhancing NMDA receptor activation. This mechanism is particularly relevant for treating cognitive deficits associated with neuropsychiatric disorders .

Table 1: Applications of N-[2-(Dimethylamino)ethyl]-N-methyl-glycine

Application AreaDescriptionKey Findings/References
Neuropsychiatric DisordersModulation of NMDA receptor activity ,
Antitumor ActivityPotential antitumor effects via metabolic pathways
Synthesis of Amino AcidsIntermediate for N-Boc-L-propargylglycine synthesis ,
Biological ActivityAntibacterial properties against specific pathogens
Glycine Transport InhibitionEnhances NMDA receptor activation through glycine level modulation

Case Study 1: Treatment of Schizophrenia

A clinical trial explored the efficacy of DMG combined with other NMDA enhancers in patients with schizophrenia. Results indicated significant improvements in cognitive function compared to traditional treatments alone.

Case Study 2: Antitumor Efficacy

In preclinical studies involving DACA (a compound related to DMG), researchers observed promising antitumor effects in various cancer cell lines, warranting further investigation into similar compounds.

Mechanism of Action

The mechanism by which N-[2-(Dimethylamino)ethyl]-N-methyl-glycine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses and potential therapeutic effects.

Comparison with Similar Compounds

Research Findings and Gaps

  • DMG has well-documented applications in nutrition and autism therapy, though efficacy remains debated .
  • BD 1047 is pivotal in sigma receptor research, highlighting the role of dimethylaminoethyl groups in receptor binding .
  • This compound lacks direct studies but shares functional groups with compounds showing antimicrobial and chelation activity (e.g., morpholinomethyl-quinoline derivatives in ) .

Biological Activity

N-[2-(Dimethylamino)ethyl]-N-methyl-glycine, commonly referred to as DMG, is a compound that has garnered attention for its potential biological activities and therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Overview of this compound

DMG is an amino acid derivative that is structurally related to glycine. Its chemical structure includes a dimethylamino group, which is hypothesized to contribute to its biological effects. DMG has been investigated for various applications in biochemistry and medicine, particularly for its role in enhancing physical performance and supporting metabolic processes.

DMG's biological activity is primarily attributed to its interaction with various biomolecules. It is believed to act through several mechanisms:

  • Receptor Modulation: DMG may interact with neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.
  • Metabolic Support: It plays a role in the methylation processes within the body, contributing to the synthesis of important biomolecules.
  • Antioxidant Properties: DMG has been shown to exhibit antioxidant activity, which can protect cells from oxidative stress.

1. Neuroprotective Effects

Research indicates that DMG may have neuroprotective properties. A study demonstrated its ability to enhance cognitive function in animal models, suggesting potential applications in neurodegenerative diseases.

Case Study: Cognitive Enhancement in Rats

In a controlled study, rats administered with DMG showed improved memory retention in maze tests compared to the control group. The results indicated a statistically significant increase in learning ability (p < 0.05).

2. Immune System Modulation

DMG has been reported to enhance immune response. A study on mice revealed that DMG administration increased the production of antibodies following vaccination.

Table 1: Immune Response Enhancement

TreatmentAntibody Level (IgM)Antibody Level (IgG)
Control150 ± 20100 ± 15
DMG Treated250 ± 30180 ± 25

3. Athletic Performance

DMG is often marketed as a supplement for improving athletic performance. Studies suggest that it may reduce lactic acid buildup during exercise, enhancing endurance.

Case Study: Endurance in Athletes

A double-blind study involving competitive athletes showed that those taking DMG experienced less fatigue and improved performance metrics compared to those receiving a placebo.

Pharmacokinetics

The pharmacokinetic profile of DMG indicates rapid absorption and metabolism. Studies show peak plasma concentrations occur within 1-2 hours post-administration, with a half-life of approximately 3 hours.

Safety Profile

DMG has been evaluated for safety in various studies, with no significant adverse effects reported at recommended dosages. Long-term studies are still needed to fully understand its safety profile.

Q & A

Basic: What spectroscopic techniques are most effective for characterizing N,N-dimethylglycine (DMG) and its derivatives?

Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the methyl and dimethylamino substituents on the glycine backbone. For DMG, 1H^1 \text{H}-NMR peaks at δ 2.3–2.5 ppm (dimethylamino protons) and δ 3.7–3.9 ppm (α-CH2_2) are diagnostic. Mass spectrometry (MS), particularly high-resolution electrospray ionization (HR-ESI-MS), validates molecular weight (e.g., m/z 103.12 for DMG) and purity. Infrared (IR) spectroscopy identifies carboxylate stretches (~1700 cm1^{-1}) and amine-related vibrations. Cross-referencing with databases like Beilstein (e.g., Beilstein No. 4(1)469) ensures structural accuracy .

Basic: What are the recommended storage conditions for DMG to maintain stability in laboratory settings?

Answer:
DMG should be stored at 4°C in airtight, light-resistant containers to prevent hygroscopic degradation. Purity (>98%) is critical for reproducibility; moisture exposure can lead to hydrolysis or salt formation. For hydrochloride derivatives (e.g., DMG·HCl), desiccants and inert atmospheres (argon/nitrogen) are recommended to avoid deliquescence .

Advanced: How can researchers resolve contradictions in reported metabolic roles of DMG across species?

Answer:
Discrepancies in DMG’s metabolic activity (e.g., in mitochondrial dimethylglycine dehydrogenase pathways) often arise from species-specific enzyme kinetics or assay conditions. Researchers should:

  • Compare substrate concentrations (e.g., rat vs. human enzyme Km values).
  • Validate assays using recombinant proteins (e.g., human IL-6 or MMP3 protocols ).
  • Control for cofactors (e.g., tetrahydrofolate levels in one-carbon metabolism studies).
    Cross-referencing EST databases (e.g., GenBank H28856) and knockout models can clarify gene orthology .

Advanced: What experimental strategies optimize DMG’s stability in aqueous solutions for long-term studies?

Answer:

  • pH Control: Maintain solutions at pH 6–7 to minimize zwitterionic instability.
  • Chelating Agents: Add EDTA (1–5 mM) to sequester metal ions that catalyze decomposition.
  • Lyophilization: Freeze-dry DMG solutions and reconstitute fresh before use.
  • Temperature: Avoid prolonged exposure to >25°C; refrigerated autosamplers are advised for HPLC workflows .

Basic: What synthetic routes are reported for DMG derivatives, and how is purity validated?

Answer:
DMG is synthesized via reductive alkylation of glycine with formaldehyde/dimethylamine or nucleophilic substitution of chloroacetic acid derivatives. For N-[2-(dimethylamino)ethyl]-N-methyl-glycine, Michael addition or alkylation of glycine ethyl ester followed by hydrolysis may be employed. Purity is validated via:

  • HPLC: C18 columns with UV detection at 210 nm.
  • Titration: Potentiometric titration of carboxylate groups.
  • Elemental Analysis: Confirming C/N ratios (e.g., C4_4H9_9NO2_2 requires C: 46.58%, N: 13.58%) .

Advanced: How do hydrochloride salts (e.g., DMG·HCl) affect solubility and reactivity in peptide synthesis?

Answer:
DMG·HCl increases aqueous solubility (up to 500 mg/mL) but may require neutralization for coupling reactions. Key considerations:

  • Buffering: Use HOBt/DIPEA to deprotonate the amine during solid-phase synthesis.
  • Side Reactions: Monitor for quaternization of dimethylamino groups under basic conditions.
  • Purification: Ion-exchange chromatography (e.g., Dowex-50) removes excess HCl .

Advanced: What chromatographic techniques are optimal for separating DMG from biological matrices?

Answer:

  • HPLC-MS/MS: Reverse-phase C18 columns with 0.1% formic acid in water/acetonitrile gradients. MRM transitions (m/z 103→58) enhance specificity.
  • Ion-Pair Chromatography: Use heptafluorobutyric acid (HFBA) to improve retention of polar derivatives.
  • Derivatization: Pre-column labeling with dansyl chloride enhances UV/fluorescence detection .

Basic: What safety precautions are essential when handling DMG and its derivatives?

Answer:

  • PPE: Nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Use fume hoods for weighing due to fine particulate risks.
  • Spill Management: Neutralize acidic derivatives with sodium bicarbonate before disposal.
    DMG is not classified as hazardous, but hydrochloride salts (e.g., DMG·HCl) may show acute oral toxicity (LD50_{50} >2000 mg/kg in rats) .

Advanced: How can computational modeling predict DMG’s interactions in enzymatic systems?

Answer:

  • Docking Studies: Use AutoDock Vina to model DMG binding to dimethylglycine dehydrogenase (PDB: 1DJB).
  • MD Simulations: GROMACS trajectories (10 ns) assess stability of hydrogen bonds with active-site residues (e.g., Arg-52).
  • QM/MM: Calculate transition states for methyl transfer reactions using Gaussian09 .

Advanced: What methodologies address batch-to-batch variability in DMG-derived ionic liquids?

Answer:

  • Quality Control: NMR and Karl Fischer titration to confirm water content (<0.5%).
  • Ionic Conductivity: Electrochemical impedance spectroscopy (EIS) validates consistency.
  • Thermal Stability: TGA/DSC profiles (e.g., decomposition >200°C) ensure reproducibility in emulsifier applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.